molecular formula C14H11ClN2O3 B3912345 Magnesium, 2-butenylchloro-

Magnesium, 2-butenylchloro-

Cat. No.: B3912345
M. Wt: 290.70 g/mol
InChI Key: REELYLPJMWRIQG-DHZHZOJOSA-N
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Description

Magnesium, 2-butenylchloro- (C4H7ClMg) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 2-butenyl group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, 2-butenylchloro- can be synthesized through the reaction of magnesium metal with 2-chlorobutene in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction of magnesium with moisture or oxygen. The general reaction is as follows:

Mg+C4H7ClC4H7ClMg\text{Mg} + \text{C}_4\text{H}_7\text{Cl} \rightarrow \text{C}_4\text{H}_7\text{ClMg} Mg+C4​H7​Cl→C4​H7​ClMg

Industrial Production Methods

In industrial settings, the production of magnesium, 2-butenylchloro- involves the use of large-scale reactors where magnesium turnings are reacted with 2-chlorobutene under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium, 2-butenylchloro- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: Can be oxidized to form magnesium oxide or reduced to form hydrocarbons.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

    Oxidizing Agents: Reacts with oxygen or other oxidizing agents to form magnesium oxide.

Major Products

    Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Hydrocarbons: Formed through reduction reactions.

    Magnesium Oxide: Formed through oxidation reactions.

Scientific Research Applications

Magnesium, 2-butenylchloro- has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: Utilized in the preparation of novel materials with unique properties.

    Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium, 2-butenylchloro- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

    Carbonyl Compounds: The organomagnesium intermediate adds to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to form an alcohol.

    Halides: The intermediate can displace halides in alkyl halides, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Magnesium, 2-butenylchloro- can be compared with other Grignard reagents, such as:

  • Magnesium, methylchloro- (CH3MgCl)
  • Magnesium, phenylchloro- (C6H5MgCl)
  • Magnesium, ethylchloro- (C2H5MgCl)

Uniqueness

  • Reactivity : The 2-butenyl group in magnesium, 2-butenylchloro- provides unique reactivity compared to other Grignard reagents, allowing for the formation of more complex molecules.
  • Applications : Its specific structure makes it suitable for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REELYLPJMWRIQG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417474
Record name AC1NT7U1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6088-88-6
Record name AC1NT7U1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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